1-methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a methanesulfonyl group at the 1-position and a 2-methyl-2-(thiophen-3-yl)propyl substituent at the carboxamide nitrogen.
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-methyl-2-thiophen-3-ylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-15(2,13-6-9-21-10-13)11-16-14(18)12-4-7-17(8-5-12)22(3,19)20/h6,9-10,12H,4-5,7-8,11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHBJBGPDKVSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl group and the thiophene moiety. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methanesulfonyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the removal of the methanesulfonyl group, resulting in a simpler piperidine derivative.
Scientific Research Applications
Medicinal Chemistry
This compound belongs to a class of piperidine derivatives that have shown promise in the development of novel therapeutic agents. Research indicates that compounds with similar structures can exhibit significant biological activities, including:
- Antibacterial Properties : The compound's structural characteristics suggest potential efficacy against various bacterial strains. Studies on related compounds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a possible avenue for further exploration in antibiotic development .
- Neurological Applications : The metabotropic glutamate receptor 4 (mGluR4) has been identified as a target for the treatment of Parkinson's disease. Compounds that modulate this receptor can potentially alleviate symptoms associated with neurodegenerative diseases. Research into piperidine derivatives has shown they may influence mGluR4 activity, suggesting that 1-methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide might exhibit similar effects .
Pharmacological Studies
Pharmacological evaluations of similar compounds have highlighted several mechanisms of action:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes involved in disease processes, such as histone deacetylases (HDACs). This inhibition can affect gene expression and cellular processes, making it a target for cancer therapy .
- Anti-inflammatory Effects : Certain piperidine derivatives are being investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The structural features of this compound may confer similar properties .
Industrial Applications
Beyond medicinal chemistry, there are potential industrial applications for this compound:
- Synthesis of Fine Chemicals : The unique structure allows for its use as an intermediate in the synthesis of more complex molecules in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .
Table 1: Summary of Biological Activities
Case Study Insights
- Antibacterial Activity : In vitro studies have demonstrated that piperidine derivatives exhibit significant activity against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that further development of this compound could lead to new antibacterial agents.
- Neurological Research : A study focused on the modulation of mGluR4 by similar compounds showed promising results in animal models, indicating that this class of compounds could provide symptomatic relief for patients with Parkinson's disease.
- Industrial Synthesis : The compound has been utilized as an intermediate in the synthesis of complex organic molecules, showcasing its versatility in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural differences and molecular properties:
Key Observations :
- The methanesulfonyl group confers higher polarity compared to the lipophilic naphthalene in compound 17 or the chlorobenzyl group in 27l, which may improve aqueous solubility .
- Compounds with aryloxazole () or indole () cores exhibit higher molecular weights (>500), which could reduce blood-brain barrier permeability compared to the target compound .
Key Observations :
Target Compound Hypotheses :
Metabolic Stability and ADME Profiles
- Microsomal Stability : Compound 17’s NADPH-dependent clearance suggests CYP450-mediated metabolism, a common liability for piperidine derivatives. The target compound’s sulfonamide group may resist oxidative degradation better than tertiary amines .
- LogP Estimates : The target compound’s logP is likely lower than naphthalene-containing analogs (compound 17: ~3.5) due to the polar sulfonyl group, favoring improved solubility .
Biological Activity
1-Methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanesulfonyl group and a thiophene moiety, which are known to influence biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study evaluating piperidine derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may share similar properties .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Compounds with similar piperidine structures have demonstrated the ability to inhibit the growth of cancer cell lines by inducing apoptosis and modulating key signaling pathways. For example, certain piperidine derivatives were shown to increase the expression of apoptosis-promoting genes such as p53 and Bax in hematological cancer models .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds related to this compound can act as inhibitors for critical enzymes like acetylcholinesterase (AChE) and urease. This inhibition is significant for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The sulfonamide group may enhance binding affinity to target enzymes, leading to effective inhibition.
- Induction of Apoptosis : Activation of apoptotic pathways through modulation of gene expression is a crucial mechanism in anticancer activity.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function may contribute to its antimicrobial effects.
Case Studies
- Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for antibacterial activity, revealing that those with methanesulfonyl substitutions exhibited enhanced efficacy against several bacterial strains, including multidrug-resistant variants .
- Anticancer Efficacy : In vitro studies on leukemia cell lines showed that compounds similar to this compound significantly reduced cell viability while promoting apoptosis through mitochondrial pathways .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for 1-methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine-4-carboxamide core via coupling of piperidine derivatives with appropriate acylating agents. For example, methylsulfonyl groups can be introduced using methanesulfonyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous THF at 0–5°C .
- Step 2 : Functionalization of the thiophene-propyl side chain. Thiophene derivatives (e.g., 3-thiophenemethanol) may undergo alkylation or Mitsunobu reactions to attach the 2-methylpropyl group. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) is effective for integrating aromatic heterocycles .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
Advanced: How can computational modeling optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways. For example:
- Reaction Path Screening : Use software like Gaussian or ORCA to model nucleophilic substitution at the piperidine nitrogen, comparing solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N) .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction yields. Polar aprotic solvents like DMF may enhance methanesulfonyl group incorporation .
- Validation : Correlate computational predictions with experimental yields (e.g., HPLC monitoring) to refine models .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry. Key signals include:
- HRMS : Exact mass determination (e.g., m/z calculated for C₁₅H₂₃N₂O₃S₂: 367.1054) ensures molecular integrity .
- IR : Stretching vibrations for sulfonyl (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) groups validate functional groups .
Advanced: How to resolve contradictions in CYP450 inhibition data for this compound?
Methodological Answer:
Discrepancies in CYP inhibition (e.g., CYP3A4 vs. CYP2D6) may arise from assay conditions:
- Assay Variability : Test using recombinant enzymes (Supersomes™) vs. human liver microsomes to isolate isoform-specific activity .
- Incubation Time : Longer pre-incubation (30–60 min) may reveal time-dependent inhibition missed in standard assays .
- Metabolite Interference : LC-MS/MS analysis identifies metabolites (e.g., sulfoxide derivatives) that could artifactually modulate CYP activity .
Basic: What in vitro models are suitable for assessing its pharmacokinetic properties?
Methodological Answer:
- Permeability : Caco-2 cell monolayers predict intestinal absorption. P-gp efflux ratios >2.0 suggest bioavailability limitations .
- Metabolic Stability : Human hepatocyte incubations (37°C, 1 hr) quantify half-life (t₁/₂) via LC-MS. A t₁/₂ <30 min indicates rapid hepatic clearance .
- Plasma Protein Binding : Equilibrium dialysis (human plasma, 37°C) measures unbound fraction (fu). A fu <5% implies high tissue distribution .
Advanced: How to design a structure-activity relationship (SAR) study for thiophene modifications?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted thiophenes (e.g., 5-bromo, 4-methyl) to assess steric/electronic effects on target binding .
- Biological Assays : Test analogs in parallel functional assays (e.g., receptor binding, enzyme inhibition) with IC₅₀/EC₅₀ determination.
- Computational Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. Compare binding poses of thiophene vs. furan analogs to explain potency shifts .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb solids with vermiculite; neutralize liquid spills with 10% sodium bicarbonate .
- Waste Disposal : Collect in sealed containers labeled for incineration (high-temperature, >1000°C) .
Advanced: How to validate target engagement in complex biological matrices?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock (37–65°C) lysates treated with the compound. Western blot or MS detects stabilized target proteins .
- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound. UV irradiation covalently links it to bound targets for pull-down/MS identification .
- In Vivo PET Imaging : Radiolabel with ¹¹C or ¹⁸F. MicroPET scans in rodents quantify target occupancy in real-time .
Basic: What chromatographic methods ensure purity for pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20–80% B over 20 min, UV detection at 254 nm .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., de-sulfonated analogs) with limits of quantification (LOQ) <0.1% .
Advanced: How to address batch-to-batch variability in biological activity?
Methodological Answer:
- Root Cause Analysis :
- Synthetic Byproducts : NMR/HPLC-MS compares batches to trace impurities (e.g., unreacted starting materials) .
- Crystallinity : XRPD detects polymorphic forms affecting solubility and bioavailability .
- Stability Studies : Accelerated degradation (40°C/75% RH, 1 month) identifies hygroscopicity or oxidation liabilities .
- Mitigation : Implement QbD (Quality by Design) for critical process parameters (e.g., reaction temperature ±2°C, stoichiometry control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
